
cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide is a complex compound that combines cadmium ions with a tribromo-substituted imidazole derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide typically involves the reaction of cadmium salts with 2,4,5-tribromo-1,2-dihydroimidazole under controlled conditions. One common method is to dissolve cadmium chloride in a suitable solvent, such as water or ethanol, and then add 2,4,5-tribromo-1,2-dihydroimidazole. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product .
化学反应分析
Types of Reactions
Cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The tribromo groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cadmium oxides, while reduction may produce cadmium metal or lower oxidation state cadmium compounds. Substitution reactions can result in various substituted imidazole derivatives .
科学研究应用
Cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex compounds and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of specialized materials and as a catalyst in various chemical processes
作用机制
The mechanism by which cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tribromo-imidazole moiety can bind to specific sites on proteins, altering their function and activity. This interaction can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide: shares similarities with other cadmium-imidazole complexes and tribromo-substituted imidazoles.
This compound: is unique due to its specific substitution pattern and the presence of cadmium ions, which confer distinct chemical and biological properties.
Uniqueness
The unique combination of cadmium ions and the tribromo-imidazole structure makes this compound particularly interesting for research and industrial applications. Its distinct reactivity and potential biological activity set it apart from other similar compounds .
属性
CAS 编号 |
73941-35-2 |
|---|---|
分子式 |
C6H4Br6CdN4 |
分子量 |
724 g/mol |
IUPAC 名称 |
cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide |
InChI |
InChI=1S/2C3H2Br3N2.Cd/c2*4-1-2(5)8-3(6)7-1;/h2*3,7H;/q2*-1;+2 |
InChI 键 |
HKVZSUVXWDIIQC-UHFFFAOYSA-N |
SMILES |
C1(NC(=C([N-]1)Br)Br)Br.C1(NC(=C([N-]1)Br)Br)Br.[Cd+2] |
规范 SMILES |
C1(NC(=C([N-]1)Br)Br)Br.C1(NC(=C([N-]1)Br)Br)Br.[Cd+2] |
相关CAS编号 |
2034-22-2 (Parent) |
同义词 |
2,4,5-tribromoimidazole 2,4,5-tribromoimidazole cadmium salt (2:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Methylpropylamino)methylidene]-3-nitro-6,7,8,9-tetrahydrodibenzofuran-2-one](/img/structure/B1228813.png)
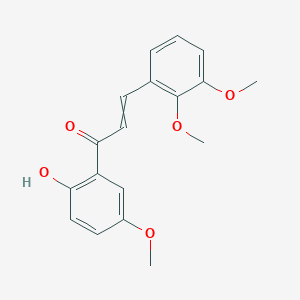
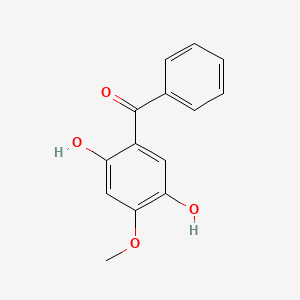

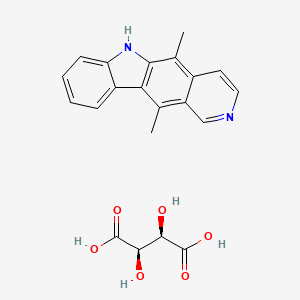
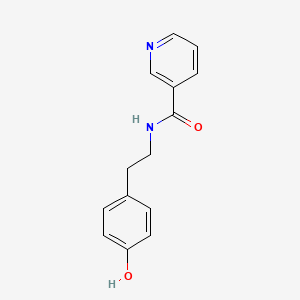
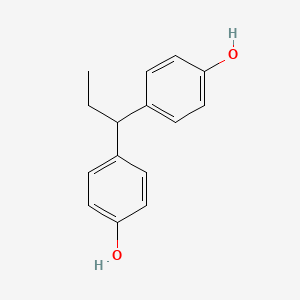

![16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1228830.png)
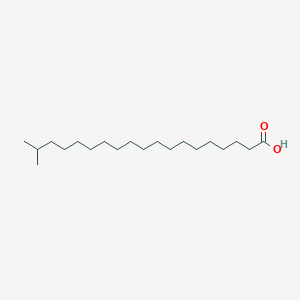
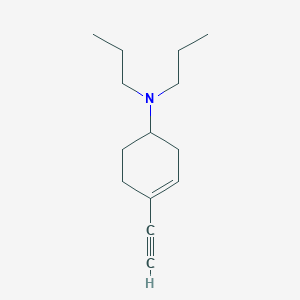

![4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid](/img/structure/B1228838.png)
